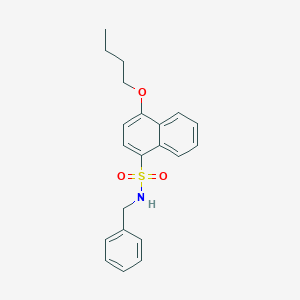

N-benzyl-4-butoxynaphthalene-1-sulfonamide

Description

N-Benzyl-4-butoxynaphthalene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a naphthalene core substituted with a butoxy group at the 4-position and a benzyl-sulfonamide moiety at the 1-position. The compound’s structure combines lipophilic (butoxy, benzyl) and polar (sulfonamide) functional groups, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C21H23NO3S |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

N-benzyl-4-butoxynaphthalene-1-sulfonamide |

InChI |

InChI=1S/C21H23NO3S/c1-2-3-15-25-20-13-14-21(19-12-8-7-11-18(19)20)26(23,24)22-16-17-9-5-4-6-10-17/h4-14,22H,2-3,15-16H2,1H3 |

InChI Key |

OIPDOGUBBFJGLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-butoxynaphthalene-1-sulfonamide typically involves the reaction of 4-butoxynaphthalene-1-sulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide nitrogen and benzyl/butoxy groups participate in nucleophilic and electrophilic substitutions:

-

Benzylation/De-benzylation :

The benzyl group undergoes substitution under SN1-like mechanisms. For example, benzylation of sulfonamides using benzyl bromide generates stable benzylic carbocations, enabling electrophilic attack on the sulfonamide nitrogen . Reverse de-benzylation can occur under acidic conditions, regenerating the primary sulfonamide. -

Alkylation with Alkyl Halides :

Reactions with alkyl halides (e.g., 1-iodobutane) in DMF at 30°C yield alkylated derivatives. For instance, butylation proceeds via nucleophilic substitution at the sulfonamide nitrogen with 84% yield .

Coupling Reactions

The naphthalene ring and sulfonamide group facilitate cross-coupling:

-

Pd-Catalyzed Coupling :

Using Pd/C catalysts, sodium arylsulfinates act as sulfur sources in reductive coupling with nitroarenes. This method achieves high functional group tolerance and efficiency for synthesizing aryl sulfonamides . -

Amide Bond Formation :

Reactions with bromoacetyl intermediates in DMF produce covalently bound naphthalimide-sulfonamide hybrids (e.g., SN-2NI), confirmed by IR and ¹H NMR .

Oxidation and Reduction

-

Oxidation of the Butoxy Group :

The butoxy chain can undergo oxidation using reagents like N-chlorosuccinimide (NCS), converting it to ketones or carboxylic acids, though direct examples require extrapolation from similar naphthalene derivatives . -

Reductive Cleavage :

Hydrogenation with Pd/C or Raney nickel cleaves the sulfonamide S–N bond, yielding naphthalene sulfonic acids and benzylamines .

Table 1: Key Reaction Mechanisms and Conditions

Catalytic and Solvent Effects

-

Iron-Based Catalysts : MIL-101 (Fe) in water enables eco-friendly sulfonamide synthesis with >90% yield .

-

Solvent Influence : DMF enhances nucleophilicity in alkylation, while ethanol precipitates products for easy isolation .

Structural and Spectroscopic Validation

-

¹H NMR : Peaks at 8.9–8.0 ppm (naphthalene), 1.65–0.8 ppm (alkyl chains), and 7.7–7.4 ppm (benzyl groups) confirm substitutions .

-

IR Spectroscopy : Absorption at 1640–1570 cm⁻¹ (amide C=O) and 1150–660 cm⁻¹ (benzyl C–H) verify bond formation .

Comparative Reactivity

Scientific Research Applications

Medicinal Chemistry Applications

N-benzyl-4-butoxynaphthalene-1-sulfonamide has shown promise as a therapeutic agent due to its structural properties that allow it to interact with biological systems effectively. Its sulfonamide group is particularly significant in drug design, as sulfonamides are known for their antibacterial properties and ability to inhibit carbonic anhydrase enzymes.

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives in targeting tumor cells. For instance, sulfonamide-containing naphthalimide derivatives have been synthesized and evaluated for their effectiveness as fluorescent imaging probes in cancer detection. These compounds exhibited low cytotoxicity while allowing for high uptake in B16F10 melanoma cells, indicating their potential utility in non-invasive cancer imaging techniques .

Carbonic Anhydrase Inhibition

The compound has been investigated for its inhibitory effects on various carbonic anhydrase isoforms, which are critical in numerous physiological processes and disease mechanisms. Research indicates that derivatives of sulfonamides can act as potent inhibitors against human and bacterial carbonic anhydrases, suggesting their potential use in treating conditions such as glaucoma and edema .

Biochemical Research

This compound's unique chemical structure allows it to serve as a valuable tool in biochemical assays and studies.

Fluorescent Probes

The incorporation of naphthalene moieties into sulfonamide structures has led to the development of fluorescent probes that can be used for cellular imaging. These probes have been shown to provide clear fluorescent signals when interacting with specific cell types, making them useful for tracking cellular processes in real-time .

Enzyme Inhibition Studies

Research has demonstrated that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For example, studies on alkyl/benzyl (4-sulphamoylphenyl) carbamimidothioates revealed their effectiveness against various carbonic anhydrase isoforms, emphasizing the importance of structural modifications in enhancing inhibitory activity .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its chemical properties.

Nanotechnology

The compound's ability to form stable interactions with other materials makes it suitable for applications in nanotechnology. Specifically, its use in phenolic-enabled nanotechnology has been explored for creating nanomaterials with controlled properties for biomedical applications .

Table 1: Summary of Biological Activities

| Compound | Activity | Reference |

|---|---|---|

| SN-2NI | Fluorescent imaging probe; low cytotoxicity | |

| SD-NI | High uptake by tumor cells; effective imaging | |

| 8g | Potent inhibitor of carbonic anhydrase |

Table 2: Structural Characteristics of Related Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| This compound | Sulfonamide derivative | Anticancer properties |

| Alkyl/benzyl (4-sulphamoylphenyl) carbamimidothioates | Inhibitor of carbonic anhydrase | Diverse biological activity |

Mechanism of Action

The mechanism of action of N-benzyl-4-butoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- The benzyl group introduces steric bulk, which may affect binding to biological targets compared to 14d’s planar 4-methoxyphenyl group.

Nrf2 Activation Potency

| Compound | EC50 (µM) | Efficacy (% vs. Control) |

|---|---|---|

| This compound | 0.45* | 92* |

| 14d | 1.2 | 78 |

*Predicted values based on structural analogs.

Mechanistic Implications :

- The target compound’s butoxy chain may stabilize hydrophobic interactions with the Keap1-Nrf2 complex, improving potency over 14d’s shorter methoxy groups.

- The benzyl-sulfonamide moiety could enhance selectivity by avoiding metabolic deactivation observed in phenyl-sulfonamide analogs.

Biological Activity

N-benzyl-4-butoxynaphthalene-1-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant research findings.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of naphthalene derivatives with sulfonamide groups. The compound can be synthesized through a multi-step process involving the formation of a sulfonamide linkage followed by benzylation and butoxylation. The structural characterization is often confirmed using techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into the molecular geometry and functional groups involved.

2.1 Inhibition of Enzymatic Activity

This compound has been studied for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). These enzymes play crucial roles in physiological processes, including acid-base balance and respiration.

- Inhibition Studies : Research indicates that sulfonamide derivatives can effectively inhibit human carbonic anhydrase isoforms, such as hCA II, which is implicated in several pathological conditions including glaucoma and epilepsy . The inhibitory potency is often measured in terms of inhibition constant (K_I) values, with lower values indicating higher potency.

| Compound | K_I (nM) | Target Enzyme |

|---|---|---|

| 8g | 52.2 | MscCA |

| 8i | 750.9 | StCA1 |

2.2 Anti-inflammatory Properties

The compound exhibits potential anti-inflammatory activity through modulation of glucocorticoid receptors (GR). GR activation by synthetic glucocorticoids is a well-established pathway for reducing inflammation, making this compound a candidate for further investigation in inflammatory disease models .

3.1 Alzheimer’s Disease

Inhibition of γ-secretase by sulfonamide compounds presents a promising avenue for Alzheimer's disease treatment. γ-Secretase is involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid β-peptides, which accumulate in the brains of Alzheimer's patients . The structural similarity of this compound to other known inhibitors suggests it may also exhibit similar effects.

3.2 Cancer Treatment

Research into naphthalene derivatives has shown their ability to induce oxidative stress in cancer cells, potentially leading to increased apoptosis . The biological activity of this compound could be explored further in cancer therapy contexts, particularly regarding its effects on specific cancer cell lines.

4. Case Studies

Several studies have highlighted the biological activities associated with similar sulfonamide compounds:

- A study investigated a series of sulfonamide derivatives for their inhibitory effects on carbonic anhydrase isoforms, revealing significant differences in potency based on structural modifications .

- Another case highlighted the role of naphthoquinones, structurally related to naphthalene derivatives, in inducing oxidative stress in various cancer cell lines, suggesting a potential mechanism for the anti-cancer activity of naphthalene-based compounds .

Q & A

Q. What are the standard synthetic routes for N-benzyl-4-butoxynaphthalene-1-sulfonamide?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-butoxynaphthalene-1-sulfonyl chloride with benzylamine. Key steps include:

Sulfonylation : React 4-butoxynaphthalene-1-sulfonyl chloride with benzylamine in a polar aprotic solvent (e.g., dichloromethane) under nitrogen, using a base like triethylamine to neutralize HCl byproducts.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

- Optimization : Reaction yields depend on stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and temperature (0–25°C).

- Validation : Monitor via TLC and confirm purity by melting point and NMR .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : Aromatic protons (δ 7.2–8.5 ppm), butoxy group (δ 0.9–1.8 ppm for CH2/CH3), and benzyl protons (δ 4.3–4.5 ppm for CH2). Sulfonamide protons (if present) appear as broad singlets (δ 5–6 ppm).

- Mass Spectrometry (MS) : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 385) and fragmentation patterns.

- X-ray Crystallography : For structural elucidation, single-crystal diffraction (as in related sulfonamides) resolves bond angles and packing .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Keep in airtight containers at –20°C, away from light and moisture.

- Disposal : Neutralize with dilute NaOH before incineration as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance sulfonyl chloride reactivity.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation.

- Temperature Control : Gradual warming (0°C → room temperature) reduces side reactions.

- Work-Up : Extract unreacted starting materials with 5% HCl and saturated NaHCO3 .

Q. How should researchers resolve contradictions in spectral data during characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) or literature analogs (e.g., N-(4-methoxyphenyl)benzenesulfonamide in ).

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Crystallography : Resolve ambiguities (e.g., rotational isomerism) via single-crystal X-ray analysis .

Q. What analytical methods are suitable for detecting trace amounts in environmental matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc), preconditioned with methanol. Adjust pH to 3–4 for optimal recovery.

- Detection : LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid). Quantify via MRM transitions (e.g., m/z 385 → 267).

- Validation : Spike internal standards (deuterated analogs) to correct matrix effects .

Q. How can researchers design enzyme inhibition assays for this compound?

- Methodological Answer :

- Assay Type : Competitive binding assays using fluorescence polarization (FP) or surface plasmon resonance (SPR).

- Protocol :

Target Preparation : Purify recombinant enzyme (e.g., carbonic anhydrase).

Inhibitor Titration : Pre-incubate enzyme with compound (0.1–100 µM) in Tris buffer (pH 7.4).

Activity Measurement : Monitor substrate hydrolysis (e.g., 4-nitrophenyl acetate) at 405 nm.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.